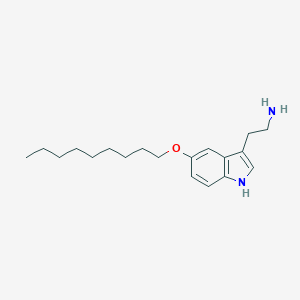![molecular formula C20H22O5 B106221 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o CAS No. 16849-72-2](/img/structure/B106221.png)
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o, commonly referred to as rotenone, is a naturally occurring compound found in the roots and stems of several plants. It has been used for centuries as a pesticide and fish poison. In recent years, rotenone has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Parkinson's disease and cancer.
Wirkmechanismus
Rotenone's mechanism of action involves inhibiting mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
Biochemische Und Physiologische Effekte
Rotenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Rotenone has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive compared to other compounds used in research. However, one limitation is that it is highly toxic and must be handled with extreme care. Additionally, its use in lab experiments may not accurately reflect its effects in vivo due to differences in metabolism and clearance.
Zukünftige Richtungen
There are several future directions for research on rotenone. One direction is to further investigate its potential therapeutic applications in diseases such as Parkinson's disease and cancer. Another direction is to develop new analogs of rotenone that may have improved efficacy and reduced toxicity. Additionally, further research is needed to better understand rotenone's mechanism of action and its effects on various signaling pathways.
Synthesemethoden
Rotenone can be extracted from the roots and stems of several plants, including Derris elliptica and Lonchocarpus utilis. The extraction process involves grinding the plant material, soaking it in a solvent, and then filtering and evaporating the solvent to obtain a crude extract. The crude extract is then purified using chromatography techniques to obtain pure rotenone.
Wissenschaftliche Forschungsanwendungen
Rotenone has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, rotenone has been used to induce a Parkinson's-like phenotype in animal models to study the disease's pathogenesis. It has also been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress, which are thought to be involved in the development of Parkinson's disease.
Rotenone has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
16849-72-2 |
|---|---|
Produktname |
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o |
Molekularformel |
C20H22O5 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+ |
InChI-Schlüssel |
WGLVCQFLXGZZHQ-SOFGYWHQSA-N |
Isomerische SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O |
SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
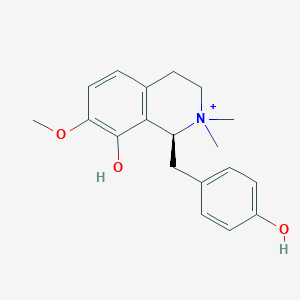
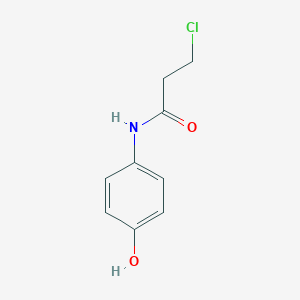
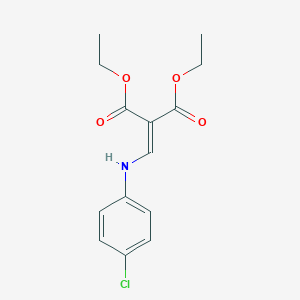
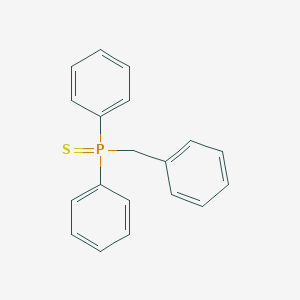
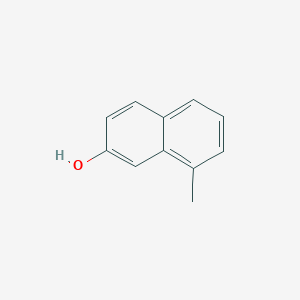
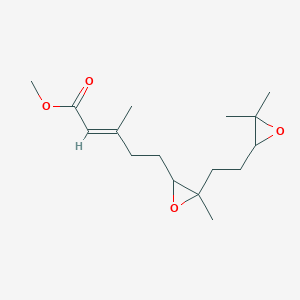
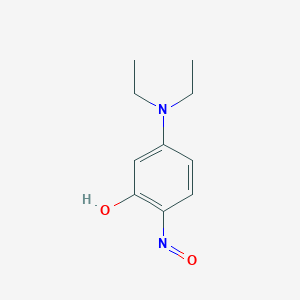
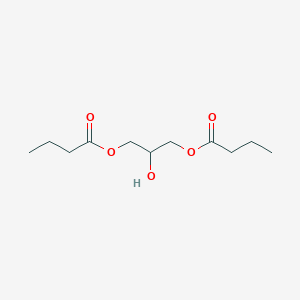
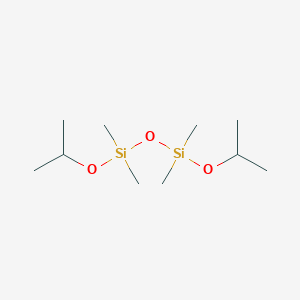
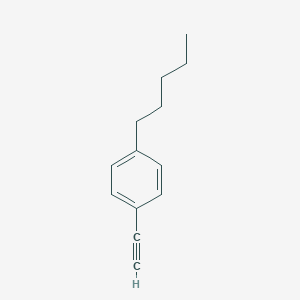
![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
